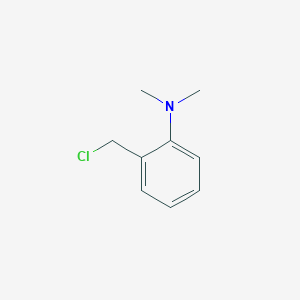![molecular formula C17H28O6 B3045486 Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- CAS No. 108362-85-2](/img/structure/B3045486.png)
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
Overview
Description
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is a compound with the molecular formula C17H28O6 and a molecular weight of 328.41 g/mol . It is an aliphatic chain compound, which means it consists of carbon atoms arranged in a straight or branched chain . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- typically involves the esterification of propanedioic acid with a decyl alcohol derivative that contains a 2-methyl-1-oxo-2-propenyl group . The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and sodium hydroxide (NaOH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors . These interactions can modulate biological processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: This compound has a similar structure but with different alkyl groups attached to the ester.
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-: This compound is similar but may have variations in the length of the carbon chain or the presence of additional functional groups.
Uniqueness
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is unique due to its specific ester group and the length of its carbon chain. These features give it distinct chemical properties and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-13(2)17(22)23-12-10-8-6-4-3-5-7-9-11-14(15(18)19)16(20)21/h14H,1,3-12H2,2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKSTARXLKKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560486 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108362-85-2 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methacryloxy-1,1-undecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


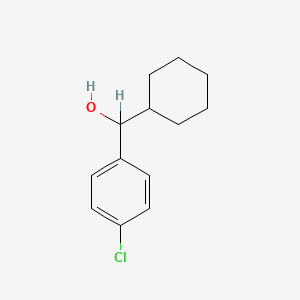

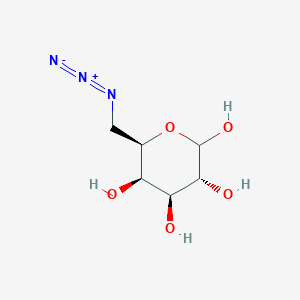

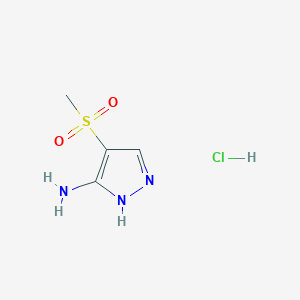
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)
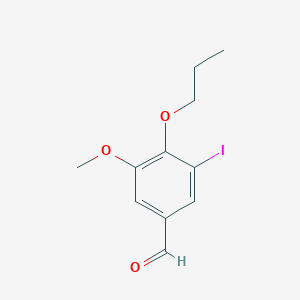
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)
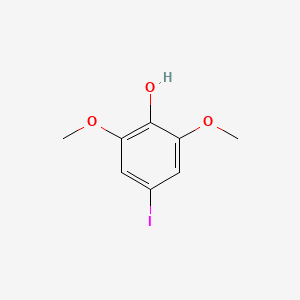
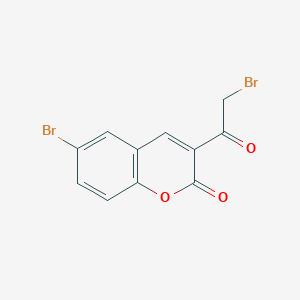
![4-amino-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3045418.png)


